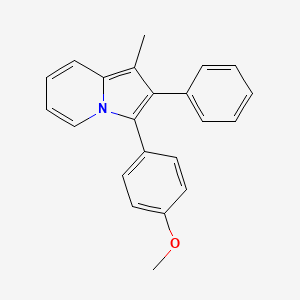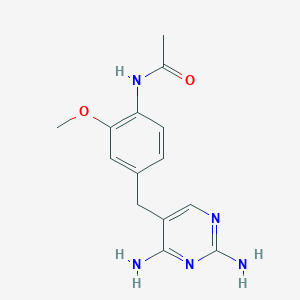
3(2H)-Isoxazolone, 2-(4-chlorophenyl)-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-5-methylisoxazol-3(2H)-one is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 4-chlorophenyl group and a methyl group attached to the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-methylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield the desired isoxazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-(4-chlorophenyl)-5-methylisoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced isoxazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the isoxazole ring.
Reduction: Reduced isoxazole derivatives.
Substitution: Substituted isoxazole derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
2-(4-chlorophenyl)-5-methylisoxazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-5-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context .
類似化合物との比較
Similar Compounds
2-(4-chlorophenyl)-5-methylisoxazole: Lacks the oxo group, leading to different chemical properties and reactivity.
2-(4-chlorophenyl)-5-methyl-1,2-oxazole: Contains an additional oxygen atom, altering its electronic structure and reactivity.
4-chlorophenylhydrazine hydrochloride: A precursor in the synthesis of various isoxazole derivatives.
Uniqueness
2-(4-chlorophenyl)-5-methylisoxazol-3(2H)-one is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
61563-93-7 |
|---|---|
分子式 |
C10H8ClNO2 |
分子量 |
209.63 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-5-methyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C10H8ClNO2/c1-7-6-10(13)12(14-7)9-4-2-8(11)3-5-9/h2-6H,1H3 |
InChIキー |
JCNSNWQEVFMWMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(O1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B12920029.png)
![6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine](/img/structure/B12920039.png)
![5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12920050.png)




![2-[3-(Dimethylamino)propyl]-1-(2-methylphenyl)isoquinolin-3(2H)-one](/img/structure/B12920083.png)



![N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B12920098.png)
